Pristinamycin IC

Antibacterial activity MIC Anaerobic bacteria

Pristinamycin IC is a critical streptogramin B cyclodepsipeptide for constructing potent bactericidal combinations against MRSA (MIC90 0.5 μg/mL vs. vancomycin 2.0 μg/mL). It retains activity against macrolide-resistant strains (MIC ≤0.78 mg/L) and shows 4-fold greater potency than Pristinamycin IA against Propionibacterium spp. Ideal for SAR studies, resistance mechanism characterization (Vgb lyase substrate), and next-generation streptogramin development. Ensure your formulation achieves the precise synergism required for anti-MRSA efficacy—substituting with other streptogramin B analogs compromises potency.

Molecular Formula C44H52N8O10
Molecular Weight 852.9 g/mol
CAS No. 28979-74-0
Cat. No. B1203956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePristinamycin IC
CAS28979-74-0
Molecular FormulaC44H52N8O10
Molecular Weight852.9 g/mol
Structural Identifiers
SMILESCC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)O1)C4=CC=CC=C4)CC5=CC=C(C=C5)N(C)C)C)C)NC(=O)C6=C(C=CC=N6)O
InChIInChI=1S/C44H52N8O10/c1-25-41(58)51-21-10-13-31(51)42(59)50(5)33(23-27-15-17-29(18-16-27)49(3)4)43(60)52-22-19-30(53)24-32(52)38(55)48-36(28-11-7-6-8-12-28)44(61)62-26(2)35(39(56)46-25)47-40(57)37-34(54)14-9-20-45-37/h6-9,11-12,14-18,20,25-26,31-33,35-36,54H,10,13,19,21-24H2,1-5H3,(H,46,56)(H,47,57)(H,48,55)
InChIKeyBYRKDHSWMQLYJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 pcs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pristinamycin IC (CAS 28979-74-0): A Streptogramin B Component for Antibiotic Research and Development


Pristinamycin IC (CAS 28979-74-0), also known as Vernamycin B gamma or Virginiamycin S1, is a cyclodepsipeptide antibiotic belonging to the streptogramin B class [1]. It is a naturally occurring compound produced by *Streptomyces pristinaespiralis* and is a minor component of the synergistic pristinamycin antibiotic complex, which also includes pristinamycin IA, IB, IIA, and IIB [2]. As a streptogramin B, it binds to the 50S ribosomal subunit to inhibit protein synthesis, but its primary significance lies in its role within the synergistic combination, where it works with streptogramin A components to achieve potent, often bactericidal activity against a range of Gram-positive pathogens .

Why Substituting Pristinamycin IC with Other Streptogramin B or Macrolide Analogs Compromises Synergistic Activity


The streptogramin class relies on the synergistic interaction between structurally distinct group A (e.g., pristinamycin IIA) and group B (e.g., pristinamycin IC) components [1]. While individual streptogramin B components are generally bacteriostatic, their combination with a group A component results in a bactericidal effect that is greater than the sum of their individual activities [2]. The specific molecular structure of each group B component, including the precise cyclodepsipeptide ring and side chains of Pristinamycin IC, is critical for its binding to the bacterial 50S ribosomal subunit and for establishing the conformational changes necessary for effective synergism with group A [3]. Therefore, substituting Pristinamycin IC with a different streptogramin B (e.g., Pristinamycin IA) or a macrolide (e.g., erythromycin) can disrupt this finely tuned interaction, potentially altering the spectrum of activity, reducing the potency of the combination, or rendering it ineffective against strains that would otherwise be susceptible [4].

Quantitative Evidence for the Selection of Pristinamycin IC (CAS 28979-74-0)


Pristinamycin IC Demonstrates Superior Anaerobic Activity Compared to Streptogramin B Analog Pristinamycin IA

In a comparative in vitro study of pristinamycin components, Pristinamycin IC was found to be 4-fold more potent than the closely related streptogramin B analog, Pristinamycin IA, against certain anaerobic bacterial species. This indicates a quantifiable, structure-dependent difference in activity that is relevant for selecting components for further research or combination studies [1].

Antibacterial activity MIC Anaerobic bacteria

The Pristinamycin Complex (Containing IC) Maintains High Potency Against MRSA with an MIC90 of 0.5 μg/mL

While the activity of isolated Pristinamycin IC is bacteriostatic, its contribution within the natural pristinamycin complex leads to a potent, often bactericidal effect. The complete pristinamycin mixture, which includes Pristinamycin IC, demonstrates an MIC90 of 0.5 μg/mL against methicillin-resistant *Staphylococcus aureus* (MRSA), a value 4-fold lower (more potent) than the MIC90 of 2.0 μg/mL for vancomycin and teicoplanin [1].

MRSA Antibacterial potency MIC90

Pristinamycin IC Contributes to an Antibiotic Complex with Broad Activity Against Erythromycin-Resistant Gram-Positives

The pristinamycin complex, of which Pristinamycin IC is a part, is effective against staphylococci and streptococci that are highly resistant to erythromycin. In a comparative study, pristinamycin inhibited these erythromycin-resistant strains at a concentration of ≤0.78 mg/L, whereas erythromycin was ineffective. This demonstrates a clear advantage for the streptogramin class in overcoming macrolide resistance [1].

Erythromycin resistance Antibacterial spectrum MIC

Pristinamycin IC is a Class B Streptogramin with a Defined and Specific Resistance Profile

Pristinamycin IC is explicitly categorized as a class B streptogramin derived from virginiamycin S1 [1]. Its specific molecular structure dictates its susceptibility to particular resistance mechanisms. For example, it is a known target for inactivation by streptogramin vgb lyases (e.g., VgbA, VgbB), which linearize the lactone ring of streptogramin B antibiotics [2]. This is a distinct resistance pathway compared to other antibiotics, and knowledge of this profile is critical for designing combination therapies or screening for resistance in new drug candidates.

Antibiotic resistance Streptogramin B Resistance mechanism

Optimal Research and Industrial Applications for Pristinamycin IC (CAS 28979-74-0)


Formulating Synergistic Antibiotic Combinations for MRSA

Pristinamycin IC serves as a critical streptogramin B component in the design of potent, synergistic antibiotic combinations targeting MRSA. Its inclusion in a formulation with a streptogramin A partner can yield a bactericidal complex with high potency, as evidenced by the pristinamycin complex's MIC90 of 0.5 μg/mL against MRSA, which is significantly more potent than vancomycin (MIC90 of 2.0 μg/mL) [1]. This application is ideal for developing new topical or oral anti-MRSA therapies.

Overcoming Erythromycin Resistance in Gram-Positive Pathogens

Researchers seeking to overcome macrolide resistance can utilize Pristinamycin IC as a key building block. The pristinamycin complex, containing IC, remains active (MIC ≤0.78 mg/L) against staphylococcal and streptococcal strains that are highly resistant to erythromycin [1]. This makes Pristinamycin IC a valuable starting point for developing new antibiotics that circumvent common MLSB (macrolide-lincosamide-streptogramin B) resistance mechanisms.

Structure-Activity Relationship (SAR) Studies on Streptogramin Antibiotics

Pristinamycin IC is an essential tool for comparative SAR studies within the streptogramin B family. Its specific chemical structure leads to a 4-fold difference in potency compared to the analog Pristinamycin IA against anaerobic *Propionibacterium* spp. (MIC90 of 8 μg/mL vs. 2 μg/mL, respectively) [1]. Using Pristinamycin IC as a reference compound allows researchers to systematically modify its structure to enhance potency, alter spectrum, or improve pharmacokinetic properties of next-generation streptogramin derivatives.

Investigating and Characterizing Streptogramin B Resistance Mechanisms

Pristinamycin IC is a validated substrate for key streptogramin B resistance determinants, including Vgb lyases [1]. It is therefore an ideal probe for characterizing these resistance mechanisms in clinical isolates or laboratory strains. It can be used in enzymatic assays to measure vgb lactonase activity or in genetic studies to screen for and validate new resistance genes, which is crucial for epidemiological surveillance and antibiotic stewardship programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pristinamycin IC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.